6,6'-Dibromo-1,1'-bis(2-ethylhexyl)-[3,3'-biindolinylidene]-2,2'-dione
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Overview
Description
6,6'-Dibromo-1,1'-bis(2-ethylhexyl)-[3,3'-biindolinylidene]-2,2'-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two bromine atoms and two ethylhexyl groups attached to an indole backbone. The molecular formula of this compound is C32H40Br2N2O2, and it has a molecular weight of 644.48 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6'-Dibromo-1,1'-bis(2-ethylhexyl)-[3,3'-biindolinylidene]-2,2'-dione typically involves the following steps:
Bromination: The initial step involves the bromination of an indole derivative to introduce bromine atoms at specific positions on the indole ring.
Condensation: The brominated indole is then subjected to a condensation reaction with an ethylhexyl-substituted indole derivative. This step forms the core structure of the compound.
Oxidation: The final step involves the oxidation of the intermediate product to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and condensation reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6,6'-Dibromo-1,1'-bis(2-ethylhexyl)-[3,3'-biindolinylidene]-2,2'-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the bromine atoms or the indole ring.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxoindole derivatives, while substitution reactions can introduce different functional groups onto the indole ring .
Scientific Research Applications
6,6'-Dibromo-1,1'-bis(2-ethylhexyl)-[3,3'-biindolinylidene]-2,2'-dione has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 6,6'-Dibromo-1,1'-bis(2-ethylhexyl)-[3,3'-biindolinylidene]-2,2'-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,3-dihydro-2H-indol-2-one: This compound shares a similar indole backbone but lacks the ethylhexyl groups and additional bromine atoms.
6-Bromo-1,2,3,4-tetrahydroquinoline: Another related compound with a bromine atom but a different core structure.
Uniqueness
6,6'-Dibromo-1,1'-bis(2-ethylhexyl)-[3,3'-biindolinylidene]-2,2'-dione is unique due to its dual bromine atoms and ethylhexyl substitutions, which enhance its electron-accepting properties and make it suitable for advanced material applications in organic electronics .
Properties
IUPAC Name |
6-bromo-3-[6-bromo-1-(2-ethylhexyl)-2-oxoindol-3-ylidene]-1-(2-ethylhexyl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40Br2N2O2/c1-5-9-11-21(7-3)19-35-27-17-23(33)13-15-25(27)29(31(35)37)30-26-16-14-24(34)18-28(26)36(32(30)38)20-22(8-4)12-10-6-2/h13-18,21-22H,5-12,19-20H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEXOUHCCSVYLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CC(CC)CCCC)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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